

A Comprehensive Review of Diterpenoids from Scutellaria barbata: From Phytochemistry to Pharmacological Mechanisms

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Compound of Interest		
Compound Name:	Scutebata C	
Cat. No.:	B1179318	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Scutellaria barbata D. Don, a perennial herb in the Lamiaceae family, has a long history of use in traditional medicine for the treatment of various ailments, including cancer and inflammation. Modern phytochemical research has identified neo-clerodane diterpenoids as one of the major classes of bioactive compounds responsible for the therapeutic effects of this plant. This technical guide provides a comprehensive review of the literature on Scutellaria barbata diterpenoids, with a focus on their chemical diversity, pharmacological activities, and underlying molecular mechanisms.

Chemical Diversity of Scutellaria barbata Diterpenoids

Over 150 neo-clerodane diterpenoids have been isolated and identified from Scutellaria barbata. These compounds share a common neo-clerodane skeleton but exhibit significant structural diversity, which contributes to their wide range of biological activities. The structural variations primarily occur in the side chain, leading to different classes of these diterpenoids.

Pharmacological Activities of Scutellaria barbata Diterpenoids



The diterpenoids from Scutellaria barbata have demonstrated a broad spectrum of pharmacological effects, with cytotoxic and anti-inflammatory activities being the most extensively studied.

Cytotoxic Activity

Numerous studies have highlighted the potent cytotoxic effects of neo-clerodane diterpenoids against a variety of human cancer cell lines. The tables below summarize the in vitro cytotoxic activity (IC50 values) of selected diterpenoids from Scutellaria barbata.

Table 1: Cytotoxic Activity of Scutellaria barbata Diterpenoids against Human Cancer Cell Lines (IC50 in μ M)



Comp ound	LoVo (colo n)	SMM C- 7721 (hepa toma)	HCT- 116 (colo n)	MCF- 7 (brea st)	HONE -1 (naso phary ngeal	KB (oral epide rmoid)	HT29 (color ectal)	HL-60 (leuke mia)	SK- BR-3
Barbat in F	-	-	44.3	-	-	-	-	-	-
Barbat in G	-	-	32.3	-	-	-	-	-	-
Scuteb ata A	5.31	28.5	7.68	6.23	3.5	4.2	4.1	-	15.2
Scuteb ata B	15.2	>50	20.1	18.7	-	-	-	-	-
Barbat ins A- C	-	-	-	-	3.5-8.1	3.5-8.1	3.5-8.1	-	-
Scuteb arbatin es C-F	-	-	-	-	3.9-7.8	3.9-7.8	3.9-7.8	-	-
Scuteb arbatol ide A	-	-	-	51.1 (MCF7)	-	45.3 (KB)	-	-	-
14β- hydrox yscutol ide K	-	-	-	48.2 (MCF7)	-	30.8 (KB)	-	-	-
Scuteb atas P	-	-	-	-	-	-	-	>50 (K562)	-
Scuteb atas Q	-	-	-	-	-	-	-	35.11 (K562)	-



Scuteb arbatin e B	-	-	-	-	-	-	-	42.73 (K562)
Barbat ellarin e B	-	-	-	>50	-	-	-	41.4 -
Scuteb atas S	-	-	-	>50	-	>50	-	25.6 -
Scuteb ata D	-	-	-	>50	-	>50	-	32.1 -

Data compiled from multiple sources.[1][2][3][4][5][6]

Anti-inflammatory Activity

Neo-clerodane diterpenoids from Scutellaria barbata also exhibit significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity of Scutellaria barbata Diterpenoids (IC50 in μM)

Compound	Cell Line	Activity	IC50 (μM)
Scuttenline C	RAW 264.7	NO Production Inhibition	1.9
Compound 18 (unnamed)	RAW 264.7	NO Production Inhibition	3.7
Compound 36 (unnamed)	RAW 264.7	NO Production Inhibition	10.6

Data compiled from multiple sources.[7][8]

Experimental Protocols



Extraction and Isolation of Neo-clerodane Diterpenoids

The following is a generalized protocol for the extraction and isolation of neo-clerodane diterpenoids from Scutellaria barbata, synthesized from various literature sources.

- Plant Material and Extraction:
 - The dried, whole plant of Scutellaria barbata is powdered.
 - The powdered material is extracted with 95% ethanol at room temperature multiple times.
 - The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning:
 - The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
 - The ethyl acetate fraction, which is typically rich in diterpenoids, is concentrated.
- · Chromatographic Separation:
 - The ethyl acetate fraction is subjected to column chromatography on silica gel.
 - A gradient elution system, often starting with chloroform and gradually increasing the polarity with methanol (e.g., 100:0 to 0:100), is used to separate the components into several fractions.
 - Fractions are monitored by thin-layer chromatography (TLC).

Purification:

 Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., methanol-water or acetonitrile-water).





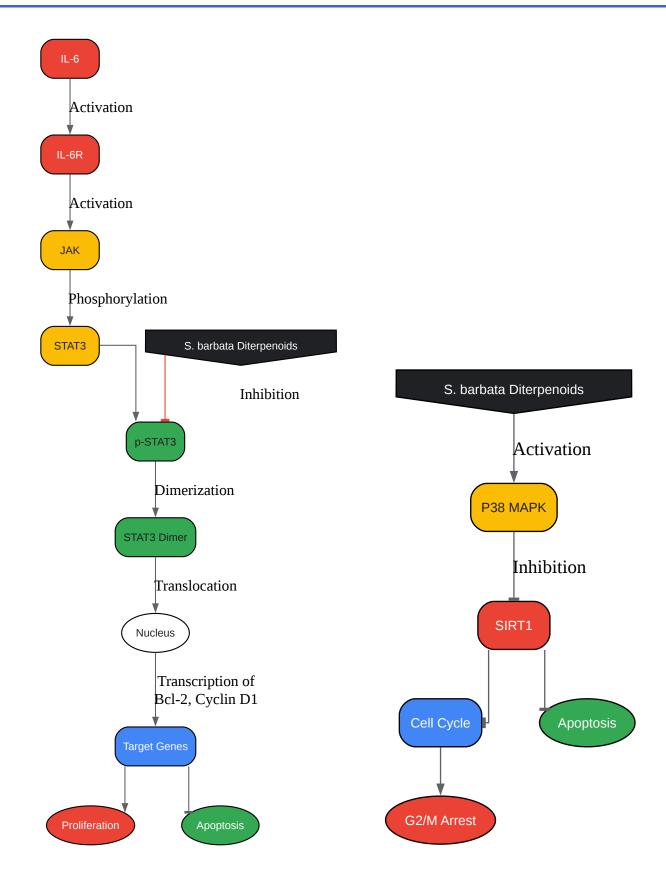


• The purity of the isolated compounds is confirmed by analytical HPLC.

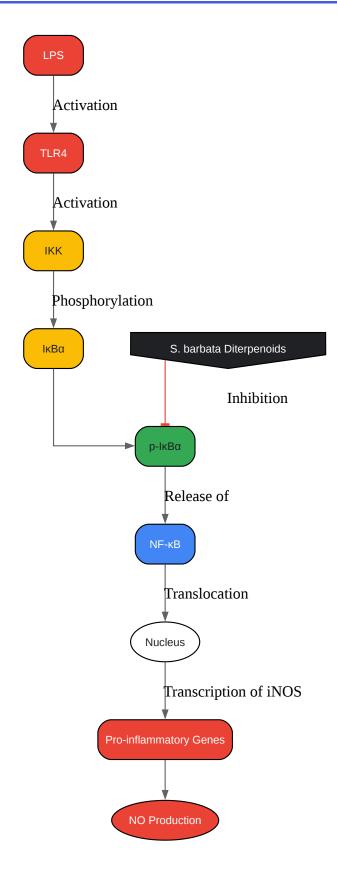
• Structure Elucidation:

The structures of the purified diterpenoids are elucidated using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).









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